
1-(1-Adamantyl)-3-phenylpropan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Adamantyl)-3-phenylpropan-1-amine;hydrochloride is a compound that combines the structural features of adamantane and phenylpropanamine. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while phenylpropanamine is a common structural motif in many biologically active compounds. The combination of these two moieties results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.
Wirkmechanismus
Target of Action
The primary target of 1-(1-Adamantyl)-3-phenylpropan-1-amine;hydrochloride, also known as Amantadine, is the M2 proton channel of the Influenza A virus . It also acts as a nicotinic antagonist, dopamine agonist, and noncompetitive NMDA antagonist .
Mode of Action
Amantadine interacts with its targets by blocking the M2 proton channel of the Influenza A virus, which prevents endosomal escape, i.e., the release of viral genetic material into the host cytoplasm . As a nicotinic antagonist, it inhibits the action of acetylcholine (a neurotransmitter) at nicotinic receptors. As a dopamine agonist, it stimulates dopamine receptors, and as a noncompetitive NMDA antagonist, it inhibits the action of glutamate at NMDA receptors .
Biochemical Pathways
The blockade of the M2 proton channel prevents the release of the Influenza A virus’s genetic material into the host cell, thereby inhibiting the replication of the virus . The stimulation of dopamine receptors and inhibition of NMDA receptors can have various effects on neurological function, potentially contributing to the drug’s use in treating dyskinesia associated with parkinsonism .
Pharmacokinetics
Amantadine has a bioavailability of 86–90% . It is minimally metabolized, mostly to acetyl metabolites . The drug has a protein binding of 67% and an elimination half-life of 10–31 hours . It is excreted in the urine .
Result of Action
The blockade of the M2 proton channel inhibits the replication of the Influenza A virus, potentially reducing the severity and duration of influenza symptoms . The drug’s effects on dopamine and NMDA receptors may help reduce dyskinesia in patients with parkinsonism .
Action Environment
The action, efficacy, and stability of Amantadine can be influenced by various environmental factors. For example, its clearance rate can be affected by the patient’s renal function, as the drug is excreted in the urine . Additionally, because of its effects on the central nervous system, it should be combined cautiously with additional CNS stimulants or anticholinergic drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)-3-phenylpropan-1-amine;hydrochloride can be synthesized through several methods. One common approach involves the alkylation of 1-adamantylamine with 3-phenylpropan-1-ol under acidic conditions to form the desired amine. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Adamantyl)-3-phenylpropan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The adamantyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are employed.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted adamantyl or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-Adamantyl)-3-phenylpropan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and rigidity.
Vergleich Mit ähnlichen Verbindungen
1-Adamantylamine: Lacks the phenylpropanamine moiety, resulting in different biological activity.
3-Phenylpropan-1-amine: Does not have the adamantyl group, affecting its stability and rigidity.
Memantine: A derivative of adamantane used in the treatment of Alzheimer’s disease, highlighting the therapeutic potential of adamantane-based compounds.
Uniqueness: 1-(1-Adamantyl)-3-phenylpropan-1-amine;hydrochloride is unique due to the combination of the adamantyl and phenylpropanamine groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-3-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N.ClH/c20-18(7-6-14-4-2-1-3-5-14)19-11-15-8-16(12-19)10-17(9-15)13-19;/h1-5,15-18H,6-13,20H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDWRCMQDVYIPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(CCC4=CC=CC=C4)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[2-({[(3-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2821932.png)
![N-(3-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2821933.png)

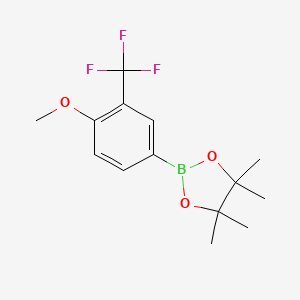
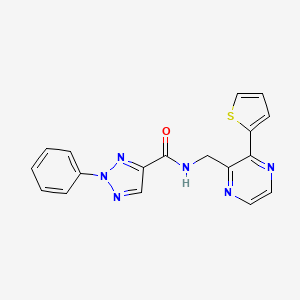
![N-(6,6-Difluorospiro[2.5]octan-2-yl)prop-2-enamide](/img/structure/B2821940.png)
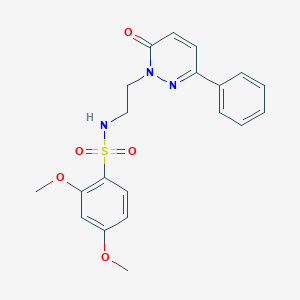
![4-(2-(2-(((5-chlorobenzo[b]thiophen-3-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2821942.png)
![N-(4-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2821945.png)
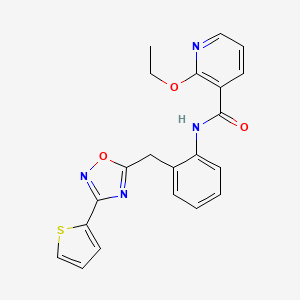
![4-[benzyl(ethyl)sulfamoyl]-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2821950.png)
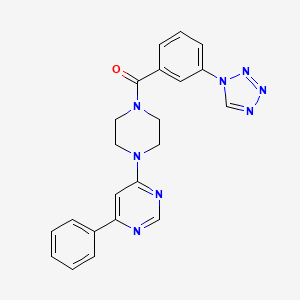

![2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2821954.png)
